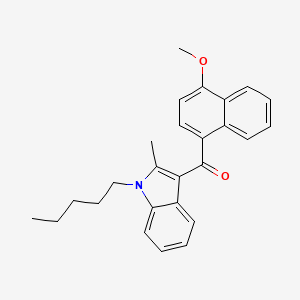

2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole

Overview

Description

JWH 098 is a synthetic cannabinoid receptor agonist from the naphthoylindole family. It is the indole 2-methyl derivative of a closely related compound JWH 081, but has markedly different affinity for the cannabinoid receptor 1 and cannabinoid receptor 2. While JWH 081 is around tenfold selective for cannabinoid receptor 1 over cannabinoid receptor 2, in JWH 098 this is reversed, and it is around four times weaker than JWH 081 at cannabinoid receptor 1 while being six times more potent at cannabinoid receptor 2, giving it a slight selectivity for cannabinoid receptor 2 overall .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 098 involves the reaction of 4-methoxynaphthalen-1-yl with 1-pentyl-2-methylindol-3-ylmethanone. The reaction conditions typically involve the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the compound’s psychoactive properties .

Chemical Reactions Analysis

Types of Reactions

JWH 098 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can occur at the indole or naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of JWH 098. These products can have different affinities for cannabinoid receptors and may exhibit different pharmacological properties .

Scientific Research Applications

JWH 098 has been used in scientific research to study the effects of synthetic cannabinoids on cannabinoid receptors. Its selectivity for cannabinoid receptor 2 makes it a valuable tool for investigating the role of this receptor in various physiological processes. Research applications include:

Chemistry: Studying the structure-activity relationships of synthetic cannabinoids.

Biology: Investigating the effects of cannabinoid receptor 2 activation on immune cells.

Medicine: Exploring potential therapeutic applications for conditions such as inflammation and pain.

Industry: Developing new synthetic cannabinoids with specific receptor selectivity.

Mechanism of Action

JWH 098 exerts its effects by binding to cannabinoid receptors, particularly cannabinoid receptor 2. This binding activates intracellular signaling pathways that modulate various physiological processes. The molecular targets include G-protein coupled receptors, which initiate a cascade of events leading to changes in cellular function. The specific pathways involved depend on the cell type and the context of receptor activation .

Comparison with Similar Compounds

Similar Compounds

- JWH 007

- JWH 081

- JWH 015

- JWH 251

- JWH 307

Comparison

JWH 098 is unique in its selectivity for cannabinoid receptor 2 over cannabinoid receptor 1, which is the opposite of what is observed with JWH 081. This selectivity makes JWH 098 particularly useful for studying the specific effects of cannabinoid receptor 2 activation. Other similar compounds, such as JWH 007 and JWH 015, have different affinities and selectivities for cannabinoid receptors, providing a range of tools for research into the endocannabinoid system .

Properties

IUPAC Name |

(4-methoxynaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO2/c1-4-5-10-17-27-18(2)25(22-13-8-9-14-23(22)27)26(28)21-15-16-24(29-3)20-12-7-6-11-19(20)21/h6-9,11-16H,4-5,10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTCHEBQQFICNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185501 | |

| Record name | JWH-098 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316189-74-9 | |

| Record name | JWH 098 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316189-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-098 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316189749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-098 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-098 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T27V33219F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What can you tell me about the detection of JWH-098 and its metabolites?

A1: Researchers are actively developing methods to detect JWH-098 and its metabolites in biological samples. One study [] focused on developing an antibody-based immunoassay for detecting JWH-098 and several related compounds, including its metabolites. This research highlighted the need for tools that can identify not only the parent compound but also its metabolic byproducts, which can provide a more complete picture of exposure and potential effects.

Q2: Has there been any research on predicting the metabolism of JWH-098?

A2: Yes, computational methods are being employed to anticipate the metabolic pathways of JWH-098. One study [] utilized in silico and in vitro approaches to investigate the metabolism of several synthetic cannabinoids, including JWH-098. By predicting potential metabolites, researchers can develop more targeted analytical methods for detection and gain insights into the compounds' pharmacological and toxicological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B608189.png)

![(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B608194.png)

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)